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Compound of Interest

Compound Name: Nerolidol

Cat. No.: B600613 Get Quote

Application Notes: Nerolidol as a Flavoring Agent
Introduction

Nerolidol, also known as peruviol, is a naturally occurring sesquiterpene alcohol found in the

essential oils of numerous plants, including jasmine, lavender, tea tree, ginger, and

lemongrass.[1][2][3] It exists in two geometric isomers, cis- and trans-nerolidol.[4][5]

Recognized for its distinct aroma and flavor profile, nerolidol is widely utilized in the food and

fragrance industries.[1] The U.S. Food and Drug Administration (FDA) has approved nerolidol
as a safe food flavoring agent, contributing to its widespread application.[5][6][7] Globally, the

annual usage of nerolidol is estimated to be between 10 and 100 metric tonnes.[5]

Flavor and Aroma Profile

Nerolidol possesses a subtle yet complex flavor and aroma profile, making it a versatile

ingredient in flavor formulations. It is not typically overpowering, allowing it to blend well and

add depth to other flavor notes.[8][9]

Aroma: The scent is primarily described as a delicate combination of floral (lily, rose), woody

(fresh bark), and green notes.[2][8][9] It also carries nuances of citrus, apple, and melon.[2]

[4]

Flavor: In terms of taste, nerolidol imparts a mildly sweet and floral character with woody,

green, and fruity undertones.[1][2]
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Regulatory Status and Safety

Nerolidol is recognized as a safe flavoring substance by major regulatory bodies.

United States: Approved by the U.S. Food and Drug Administration (FDA) for use as a food

flavoring agent.[7][10]

Europe: Evaluated by the European Food Safety Authority (EFSA) for use in various food

categories.[11]

While generally regarded as safe for consumption as a flavoring agent, it is noted that

nerolidol may cause skin sensitization in predisposed individuals through direct contact.[12]

Standard safety precautions, such as wearing gloves and eye protection, should be followed

when handling the concentrated substance.[12]

Applications in the Food Industry

Nerolidol's unique profile allows it to be used as a flavor enhancer in a wide variety of food and

beverage products.[5][13] Its floral and woody character can round out fruit flavors, add

complexity to beverages, and provide a fresh note in confectionery.[9] It is commonly used in

products like chewing gum and lozenges.[3]

Data Presentation
Table 1: Physicochemical Properties of Nerolidol
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Property Value Reference(s)

Chemical Formula C₁₅H₂₆O [2][13]

Molecular Weight 222.37 g/mol [13]

CAS Number 7212-44-4 [2][13]

Appearance Colorless to pale yellow liquid [13]

Odor
Floral, woody, slightly citrus-

like
[2][13]

Boiling Point ~276°C (529°F) [13]

Flash Point ~96°C (204.8°F) [2]

| Solubility | Insoluble in water; soluble in alcohol and oils |[13] |

Table 2: Recommended Usage Levels of Nerolidol in Food and Beverages Note: The dose

rates from Perfumer & Flavorist are suggested levels for use in flavors intended to be dosed at

0.05% in the final product.
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Food/Beverage
Category

Average Usage
(mg/kg or ppm)

Maximum Usage
(mg/kg or ppm)

Reference(s)

Non-alcoholic

Beverages
2.0 5.0 [11]

Alcoholic Beverages 30.0 100.0 [11]

Confectionery 200.0 500.0 [11]

Bakery Wares 2.0 6.0 [11]

Dairy Products 2.0 8.0 [11]

Edible Ices 2.0 8.0 [11]

Ready-to-eat Savories 2.0 10.0 [11]

Blackberry Flavors ~50 - [9]

Blackcurrant Flavors ~80 - [9]

Blueberry Flavors ~200 - [9]

Raspberry Flavors ~20 - [9]

| Strawberry Flavors | ~100 | - |[9] |

Experimental Protocols
Protocol 1: Sensory Evaluation of Nerolidol in a Beverage Matrix (Quantitative Descriptive

Analysis)

Objective: To characterize the sensory profile and quantify the flavor attributes of nerolidol in a

model beverage system.

Materials:

Nerolidol (food grade)

Model beverage base (e.g., 5% sucrose solution in spring water)
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Control sample (beverage base without nerolidol)

Test samples (beverage base with varying concentrations of nerolidol, e.g., 1, 3, 5 ppm)

ISO standard wine tasting glasses

Unsalted crackers and spring water for palate cleansing

Sensory evaluation software or ballots

Methodology:

Panelist Selection and Training:

Recruit 8-12 panelists based on their sensory acuity and ability to describe flavors.

Conduct training sessions to familiarize panelists with the flavor profile of nerolidol.
Develop a consensus vocabulary (lexicon) for key aroma and flavor attributes (e.g.,

"woody," "floral," "citrus peel," "green," "sweet").

Train panelists to use a 15-point intensity scale for rating each attribute.

Sample Preparation:

Prepare a stock solution of nerolidol in food-grade ethanol.

Prepare test samples by spiking the model beverage base with the nerolidol stock

solution to achieve the target concentrations.

Prepare a control sample containing only the beverage base and an equivalent amount of

ethanol used for the highest nerolidol concentration to account for any potential solvent

effects.

Code all samples with three-digit random numbers.

Evaluation Procedure:
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Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths

under controlled lighting and temperature.

Present the samples to panelists in a randomized and balanced order.

Instruct panelists to first evaluate the aroma of the sample, then taste it, holding it in their

mouth for 5-10 seconds before expectorating.

Panelists will rate the intensity of each attribute from the agreed-upon lexicon on their

ballot.

Ensure panelists cleanse their palate with water and crackers between samples.

Data Analysis:

Collect the data from all panelists.

Perform an Analysis of Variance (ANOVA) to determine if there are significant differences

in attribute ratings between the samples.

If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify

which sample concentrations differ.

Visualize the results using a spider web plot to compare the sensory profiles of the

different concentrations.

Protocol 2: Accelerated Stability Testing of Nerolidol in a Food Matrix

Objective: To assess the stability of nerolidol in a food product under accelerated storage

conditions.

Materials:

Food product matrix (e.g., a clear hard candy or a UHT-processed beverage)

Nerolidol (food grade)

Environmental chambers with controlled temperature and light
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Gas Chromatography-Mass Spectrometry (GC-MS) system

Solid Phase Microextraction (SPME) fibers for volatile extraction

Analytical standards and solvents

Methodology:

Sample Preparation:

Prepare a batch of the chosen food product.

Incorporate nerolidol at a known concentration (e.g., 50 ppm).

Package the product in its final intended packaging.

Create a control batch without nerolidol.

Storage Conditions:

Store samples under various conditions to accelerate degradation:

Condition A (Control): 20°C, dark.

Condition B (Elevated Temperature): 40°C, dark.

Condition C (Light Exposure): 20°C, with exposure to full-spectrum light.

The instability of flavor compounds like citral is known to be accelerated by high

temperature, light, and oxygen.[14]

Time Points for Analysis:

Analyze samples at regular intervals: Time 0, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12

weeks.

Analytical Procedure (GC-MS):

At each time point, take representative samples from each storage condition.
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Extract volatile compounds using SPME-GC-MS, a method suitable for nerolidol analysis.

[15]

Create a calibration curve using nerolidol standards to quantify its concentration in the

samples.

Identify and semi-quantify any major degradation products by comparing mass spectra to

libraries (e.g., NIST).

Sensory Evaluation:

In parallel with the analytical testing, conduct sensory discrimination tests (e.g., a triangle

test) at key time points (e.g., Time 0 and Week 8).

Use trained panelists to determine if a perceivable difference exists between the fresh

sample (stored at 20°C, dark) and the samples from accelerated conditions.

Data Analysis and Interpretation:

Plot the concentration of nerolidol over time for each storage condition to determine its

degradation kinetics.

Correlate the analytical data with the sensory results to establish a shelf-life based on both

chemical stability and flavor perception.

Visualizations
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Phase 1: Characterization & Safety

Phase 2: Application & Formulation

Phase 3: Validation

Phase 4: Commercialization

Identify Nerolidol Source
(Natural Extract vs. Synthetic)

Physicochemical Analysis
(Purity, Isomer Ratio, Properties)

Regulatory & Safety Review
(FDA, EFSA Status, Toxicology)

Determine Target Food Matrix
(Beverage, Confectionery, etc.)

Benchtop Formulation Trials
(Dosage Range Finding)

Assess Ingredient Interactions

Quantitative Sensory Evaluation
(Descriptive Analysis)

Stability & Shelf-Life Testing
(Accelerated & Real-Time)

Consumer Acceptance Testing

Scale-up & Production

Quality Control Specification

Final Product Launch

Click to download full resolution via product page

Caption: Workflow for the evaluation and application of nerolidol as a food flavoring agent.
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Preparation Phase

Execution Phase

Analysis Phase

Define Objectives & Scope

Select & Train Sensory Panel
(8-12 panelists)

Develop Sensory Lexicon
(Aroma & Flavor Attributes)

Prepare & Code Samples
(Control & Test Concentrations)

Conduct Evaluation in Booths
(Randomized Sample Order)

Panelists Rate Attribute Intensity
(15-point scale)

Palate Cleansing Between Samples

Collect & Compile Data

Statistical Analysis
(ANOVA, Tukey's HSD)

Visualize Data
(Spider Web Plots)

Interpret Results & Report

Click to download full resolution via product page

Caption: Experimental workflow for the sensory evaluation of nerolidol in a food matrix.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b600613?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

